molecular formula C16H25NO3 B12947137 tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate

tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate

Cat. No.: B12947137
M. Wt: 279.37 g/mol
InChI Key: RKEKGZLASIGHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, a methyl group, and a phenyl group attached to a butan-2-yl backbone. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate starting materials under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the carbamate group can undergo hydrolysis under acidic or basic conditions. These interactions influence the compound’s reactivity and its role in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications. The presence of both hydroxy and phenyl groups enhances its utility in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

tert-butyl N-(1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate

InChI

InChI=1S/C16H25NO3/c1-11(2)13(17-15(19)20-16(3,4)5)14(18)12-9-7-6-8-10-12/h6-11,13-14,18H,1-5H3,(H,17,19)

InChI Key

RKEKGZLASIGHHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.